1-[(2R,3S)-2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine
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Overview
Description
1-[(2R,3S)-2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a dimethoxyphenyl group and an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S)-2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrrolidine ring is replaced by the dimethoxyphenyl moiety.
Ethyl Chain Addition: The ethyl chain is added through an alkylation reaction, often using ethyl halides under basic conditions.
N-Methylation: The final step involves the methylation of the nitrogen atom, typically using methyl iodide or a similar methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic steps for large-scale operations. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Quality Control: Rigorous testing to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3S)-2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom or the aromatic ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Alkyl halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[(2R,3S)-2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological disorders.
Biological Research: The compound is used to investigate the mechanisms of action of various biological pathways, especially those involving neurotransmitter systems.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 1-[(2R,3S)-2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[(2R,3S)-2-(2,4-dimethoxyphenyl)-1-methylpyrrolidin-3-yl]-N-methylmethanamine: Similar structure but with a methyl group instead of an ethyl group.
1-[(2R,3S)-2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-ethylmethanamine: Similar structure but with an ethyl group on the nitrogen atom.
Uniqueness
1-[(2R,3S)-2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(2R,3S)-2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-5-18-9-8-12(11-17-2)16(18)14-7-6-13(19-3)10-15(14)20-4/h6-7,10,12,16-17H,5,8-9,11H2,1-4H3/t12-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFZTYBGPRXYNP-BLLLJJGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1C2=C(C=C(C=C2)OC)OC)CNC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CC[C@H]([C@@H]1C2=C(C=C(C=C2)OC)OC)CNC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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